molecular formula C13H14ClNO3 B14526590 4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one CAS No. 62775-09-1

4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one

Cat. No.: B14526590
CAS No.: 62775-09-1
M. Wt: 267.71 g/mol
InChI Key: BUUYHEDOENQEHD-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one is a chemical compound with a complex structure that includes a chloro-hydroxypropoxy group attached to a methylisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one typically involves multiple steps, starting with the preparation of the isoquinolinone core, followed by the introduction of the chloro-hydroxypropoxy group. Common synthetic routes include:

    Nitration and Reduction: Nitration of a suitable precursor followed by reduction to form the isoquinolinone core.

    Halogenation: Introduction of the chloro group through halogenation reactions.

    Hydroxypropoxylation: Addition of the hydroxypropoxy group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form dechlorinated derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxypropoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: Shares the chloro-hydroxypropoxy group but differs in the core structure.

    2,2-bis[4-(3-chloro-2-hydroxypropoxy)phenyl]propane: Contains two chloro-hydroxypropoxy groups attached to a bisphenyl core.

Uniqueness

4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-chloro-2-hydroxypropoxy)-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-15-7-12(18-8-9(16)6-14)10-4-2-3-5-11(10)13(15)17/h2-5,7,9,16H,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUYHEDOENQEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20805256
Record name 4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20805256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62775-09-1
Record name 4-(3-Chloro-2-hydroxypropoxy)-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20805256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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